molecular formula C10H11ClF3N3 B1439864 [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride CAS No. 1281872-57-8

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride

Cat. No. B1439864
M. Wt: 265.66 g/mol
InChI Key: BBLHUBWWVOBNSK-UHFFFAOYSA-N
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Description

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride, also known as MTFBH, is a synthetic organic compound that belongs to the class of benzodiazepines. It is a white crystalline solid with a molecular weight of 300.8 g/mol and a melting point of 64-66°C. MTFBH is used in a wide range of scientific research applications, including biochemical and physiological studies, drug development, and laboratory experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies focus on the synthesis of benzodiazole derivatives and their evaluation for biological activities. For example, derivatives have been synthesized for antimicrobial evaluation, showing variable degrees of activity against bacteria and fungi (Visagaperumal et al., 2010). Another study by (Vishwanathan & Gurupadayya, 2014) synthesized novel oxadiazole derivatives from benzimidazole, highlighting the compound's role in developing new pharmacologically active agents.

Characterization and Metal Complex Synthesis

Research by (al-Hakimi et al., 2020) described the synthesis and characterization of metal complexes derived from benzimidazole derivatives, showcasing their potential in antimicrobial and antitumor activities. Another study by (Shimoga, Shin, & Kim, 2018) synthesized methanamine compounds for characterization, indicating the importance of structural analysis in understanding these compounds' properties.

Innovative Chemical Synthesis Approaches

Research on innovative synthesis methods includes a study by (Chen et al., 2020) that reported a domino fusion approach for organic ligand synthesis involving metal-induced and oxygen insertion processes. This highlights the complexity and innovative strategies in synthesizing these compounds for varied applications.

Anticonvulsant and Antimicrobial Potential

Studies also explore the anticonvulsant and antimicrobial potential of benzodiazole derivatives. For instance, (Pandey & Srivastava, 2011) synthesized Schiff bases of 3-aminomethyl pyridine with notable anticonvulsant activity. Additionally, (Barot, Manna, & Ghate, 2017) designed novel thiadiazole, triazole-thione, and thiazolan-one derivatives of benzimidazole with significant antibacterial and antifungal activities.

properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3.ClH/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14;/h2-4H,5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLHUBWWVOBNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride

CAS RN

1778734-53-4
Record name 1H-Benzimidazole-2-methanamine, 1-methyl-5-(trifluoromethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1778734-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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